2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
Overview
Description
BP-2.94 is an orally available prodrug of the histamine H3-receptor agonist ®-alpha-methylhistamine. This compound has been studied for its potential therapeutic effects, particularly in the context of gastric antisecretory, anti-inflammatory, and antinociceptive properties .
Preparation Methods
BP-2.94 is synthesized through a series of chemical reactions that involve the formation of an azomethine linkage. The synthetic route typically involves the reaction of ®-alpha-methylhistamine with an appropriate aldehyde or ketone under acidic or basic conditions to form the azomethine prodrug . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
BP-2.94 undergoes hydrolysis to release the active drug ®-alpha-methylhistamine. This hydrolysis can occur under physiological conditions, such as in the presence of water and enzymes in the body . The compound does not undergo significant oxidation or reduction reactions under normal physiological conditions. The major product formed from the hydrolysis of BP-2.94 is ®-alpha-methylhistamine .
Scientific Research Applications
BP-2.94 has been extensively studied for its potential therapeutic applications. It has shown promise in reducing gastric acid secretion, making it a potential treatment for conditions such as peptic ulcers and gastroesophageal reflux disease . Additionally, BP-2.94 has demonstrated anti-inflammatory and antinociceptive properties, suggesting its potential use in treating inflammatory diseases and pain . The compound has also been investigated for its effects on neurotransmitter release, which could have implications for neurological disorders .
Mechanism of Action
BP-2.94 acts as a prodrug that releases ®-alpha-methylhistamine upon hydrolysis. The active drug then binds to histamine H3 receptors, which are involved in regulating the release of various neurotransmitters . By activating these receptors, BP-2.94 can inhibit the release of histamine from gastric histaminocytes, leading to a reduction in gastric acid secretion . The compound’s anti-inflammatory and antinociceptive effects are also mediated through the activation of histamine H3 receptors, which modulate the release of inflammatory mediators and pain signals .
Comparison with Similar Compounds
BP-2.94 is unique in its ability to act as a prodrug for ®-alpha-methylhistamine, providing higher plasma levels of the active drug compared to direct administration . Similar compounds include other histamine H3 receptor agonists, such as immepip and proxyfan. BP-2.94’s prodrug nature allows for more controlled and sustained release of the active drug, enhancing its therapeutic potential .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
2-[N-[1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14(11-16-12-20-13-21-16)22-19(15-7-3-2-4-8-15)17-9-5-6-10-18(17)23/h2-10,12-14,23H,11H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUFZXRNKJQHLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN1)N=C(C2=CC=CC=C2)C3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139191-80-3 | |
Record name | BP 2-94 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139191803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.